甲状腺素葡萄糖醛酸苷

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

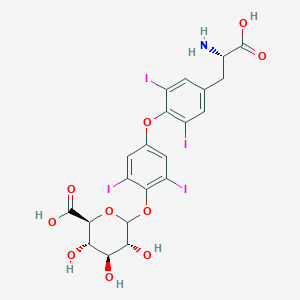

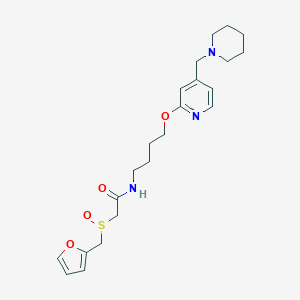

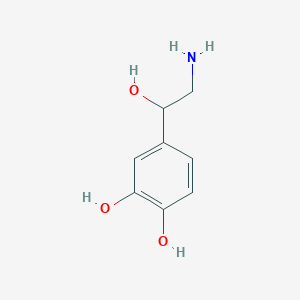

Thyroxine glucuronide is an important metabolite of thyroxine, a hormone produced by the thyroid gland. Thyroxine plays a crucial role in brain development, cardiac function, digestive system regulation, metabolism, bone health, and muscular control. The glucuronidation of thyroxine, which occurs in the liver, is a phase II detoxification reaction that makes the hormone more water-soluble, facilitating its excretion through bile and urine .

科学研究应用

Thyroxine glucuronide has several scientific research applications across various fields:

作用机制

Target of Action

Thyroxine glucuronide is an important metabolite of thyroxine, a hormone produced by the thyroid gland . The primary targets of thyroxine glucuronide are the UDP-glycosyltransferase (UGT) enzymes and transporters involved in hepatic disposition of thyroid hormones, including uptake (e.g., organic anion transporter polypeptides) and efflux (e.g., multidrug resistance proteins) transporters .

Mode of Action

Thyroxine glucuronide is formed in the liver by the glucuronidation of the phenyl hydroxyl group . This process is catalyzed by UGT enzymes . The glucuronidation of thyroxine is a phase II detoxification reaction, which aims to make substrates more water-soluble for their removal through the bile and/or urine systems . In humans, UGT1A3 also catalyzes the glucuronidation of the side-chain carboxyl group, resulting in the synthesis of acyl glucuronides .

Biochemical Pathways

The glucuronidation of thyroxine is a key biochemical pathway involved in the action of thyroxine glucuronide . This process is catalyzed by UGT enzymes, which use UDPGA as a cofactor . Various UGT1A family members catalyze the glucuronidation of T4 and T3 in distinct ways . The downstream effects of this pathway include the increased water solubility of thyroxine, facilitating its excretion through the bile and/or urine systems .

Pharmacokinetics

The pharmacokinetics of thyroxine glucuronide involve its formation in the liver, followed by its excretion into bile . It is subsequently digested by β-glucuronidases in the colon, which may affect the enterohepatic circulation of thyroxine . This process aids in the excretion of toxic substances, drugs, and other materials that cannot be used as a source of energy in the body .

Result of Action

The result of the action of thyroxine glucuronide is the increased disposition of thyroid hormones . This can alter thyroid homeostasis and, in rats, produce thyroid follicular adenoma/carcinoma . The increased membrane transport of thyroid hormones, likely in conjunction with induced glucuronidation of thyroid hormone, provides a better indication of thyroid disrupting potential than consideration of UGT induction alone .

生化分析

Biochemical Properties

The process of glucuronidating thyroxine is referred to as a phase II detoxification reaction . The main goal of this process is to make substrates more water-soluble to enable their removal through the bile and/or urine systems . UDP-glucuronyltransferases (UGTs) use UDPGA as a cofactor to catalyze the process of glucuronidation .

Cellular Effects

Thyroxine glucuronide: influences cell function by affecting various cellular processes. It is involved in the regulation of metabolism, bone health, muscular control, brain development, and cardiac function .

Molecular Mechanism

The molecular mechanism of thyroxine glucuronide involves its interaction with various biomolecules. UGT1A3, a member of the UGT1A family, catalyzes the glucuronidation of the side-chain carboxyl group, resulting in the synthesis of acyl glucuronides .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of thyroxine glucuronide can change over time. It is involved in the enterohepatic circulation of thyroxine, and its glucuronide form is easily excreted into bile and subsequently digested by β-glucuronidases in the colon .

Metabolic Pathways

Thyroxine glucuronide: is involved in the metabolic pathways of thyroxine. It interacts with enzymes such as UDP-glucuronyltransferases and cofactors like UDPGA to facilitate the process of glucuronidation .

Subcellular Localization

The subcellular localization of thyroxine glucuronide is primarily in the liver, where it is synthesized. It is also found in other tissues due to its role in the enterohepatic circulation of thyroxine .

准备方法

Synthetic Routes and Reaction Conditions: Thyroxine glucuronide can be synthesized enzymatically from labelled thyroxine using UDP-glucuronyltransferases (UGTs) as catalysts. The process involves the glucuronidation of the phenyl hydroxyl group of thyroxine. The synthetic glucuronides are completely digested by beta-glucuronidase, allowing for the recovery of the parent thyroxine .

Industrial Production Methods: Industrial production of thyroxine glucuronide typically involves the use of recombinant UGTs to catalyze the glucuronidation process. The reaction conditions include the presence of UDPGA as a cofactor and specific pH and temperature settings to optimize enzyme activity .

化学反应分析

Types of Reactions: Thyroxine glucuronide primarily undergoes glucuronidation reactions. These reactions involve the addition of glucuronic acid to the hydroxyl group of thyroxine, making it more water-soluble .

Common Reagents and Conditions: The glucuronidation process requires UDPGA as a cofactor and is catalyzed by UGTs. The reaction typically occurs in the liver under physiological conditions .

Major Products Formed: The major product of the glucuronidation reaction is thyroxine glucuronide itself, which is then excreted into bile and subsequently digested by beta-glucuronidases in the colon .

相似化合物的比较

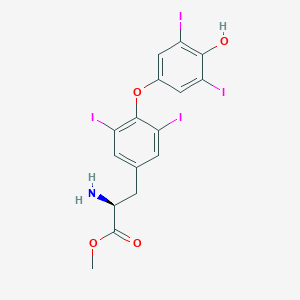

Triiodothyronine glucuronide: Another glucuronidated thyroid hormone metabolite with similar excretion pathways.

Thyroxine sulfate: A sulfate conjugate of thyroxine that is quickly degraded in the liver and less commonly found in serum, urine, or bile.

Uniqueness: Thyroxine glucuronide is unique in its stability and ease of excretion compared to other thyroxine metabolites. Unlike thyroxine sulfate, which is rapidly degraded, thyroxine glucuronide is efficiently excreted into bile and subsequently digested by beta-glucuronidases in the colon, influencing the enterohepatic circulation of thyroxine .

属性

CAS 编号 |

21462-56-6 |

|---|---|

分子式 |

C21H19I4NO10 |

分子量 |

953.0 g/mol |

IUPAC 名称 |

(2S,3S,4S,5R,6S)-6-[4-[4-[(2S)-2-amino-2-carboxyethyl]-2,6-diiodophenoxy]-2,6-diiodophenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |

InChI |

InChI=1S/C21H19I4NO10/c22-8-1-6(3-12(26)19(30)31)2-9(23)16(8)34-7-4-10(24)17(11(25)5-7)35-21-15(29)13(27)14(28)18(36-21)20(32)33/h1-2,4-5,12-15,18,21,27-29H,3,26H2,(H,30,31)(H,32,33)/t12-,13-,14-,15+,18-,21+/m0/s1 |

InChI 键 |

RGHRJBIKIYUHEV-OBOXGAGSSA-N |

SMILES |

C1=C(C=C(C(=C1I)OC2=CC(=C(C(=C2)I)OC3C(C(C(C(O3)C(=O)O)O)O)O)I)I)CC(C(=O)O)N |

手性 SMILES |

C1=C(C=C(C(=C1I)OC2=CC(=C(C(=C2)I)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O)I)I)C[C@@H](C(=O)O)N |

规范 SMILES |

C1=C(C=C(C(=C1I)OC2=CC(=C(C(=C2)I)OC3C(C(C(C(O3)C(=O)O)O)O)O)I)I)CC(C(=O)O)N |

外观 |

White to Pale Yellow Solid |

熔点 |

>169°C |

Key on ui other cas no. |

21462-56-6 |

物理描述 |

Solid |

纯度 |

> 95% |

数量 |

Milligrams-Grams |

同义词 |

Thyroxine 4’-O-β-D-Glucuronide; 4-[4-[(2S)-2-Amino-2-carboxyethyl]-2,6-diiodophenoxy]-2,6-diiodophenyl β-D-Glucopyranosiduronic ccAcid; |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(3-Methoxypropyl)-4-oxo-3,4-dihydro-2H-thieno[3,2-e][1,2]thiazine-6-sulfonamide 1,1-dioxide](/img/structure/B194963.png)

![(S)-4-Hydroxy-2-(3-methoxypropyl)-3,4-dihydro-2H-thieno[3,2-e][1,2]thiazine-6-sulfonamide 1,1-dioxide](/img/structure/B194972.png)